REACTION_SMILES
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[CH2:34]([Cl:35])[Cl:36].[CH2:38]([N+:39]([CH2:40][CH3:41])([CH2:42][CH3:43])[CH2:44][CH3:45])[c:46]1[cH:47][cH:48][cH:49][cH:50][cH:51]1.[CH3:26][O:27][S:28]([O:29][CH3:30])(=[O:31])=[O:32].[Cl-:37].[Na+:2].[OH-:1].[OH2:33].[c:3]1([CH:9]2[O:10][C:11]([NH2:25])=[C:12]([c:15]3[cH:16][c:17]([C:21]([F:22])([F:23])[F:24])[cH:18][cH:19][cH:20]3)[C:13]2=[O:14])[cH:4][cH:5][cH:6][cH:7][cH:8]1>>[c:3]1([CH:9]2[O:10][C:11]([NH:25][CH3:26])=[C:12]([c:15]3[cH:16][c:17]([C:21]([F:22])([F:23])[F:24])[cH:18][cH:19][cH:20]3)[C:13]2=[O:14])[cH:4][cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[N+](CC)(CC)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COS(=O)(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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NC1=C(c2cccc(C(F)(F)F)c2)C(=O)C(c2ccccc2)O1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1=C(c2cccc(C(F)(F)F)c2)C(=O)C(c2ccccc2)O1
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Name
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Type
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product
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Smiles
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CNC1=C(c2cccc(C(F)(F)F)c2)C(=O)C(c2ccccc2)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |